4-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyethyl)-6-(trifluoromethyl)quinolin-2(1H)-one, also known as BMS-223131, is a small molecule drug developed by Bristol Myers Squibb Company. This compound acts as a novel opener of large conductance calcium-activated potassium channels, specifically the maxi-K channels. Its primary therapeutic applications are being explored in the treatment of urogenital diseases, including erectile dysfunction.
BMS-223131 is classified as a quinolinone derivative, which is a type of heterocyclic compound. It has been synthesized and characterized for its potential pharmacological properties, particularly its ability to modulate ion channels. The compound's IUPAC name reflects its complex structure, which includes chloro and trifluoromethyl substituents.
The synthesis of BMS-223131 involves several key steps starting from 5-chloro-2-hydroxybenzaldehyde. The general synthetic pathway includes:
The reaction conditions, including temperature, solvent choice, and catalyst use, are optimized to maximize yield and minimize by-products. For example, reactions may be conducted under reflux conditions or in inert atmospheres to prevent oxidation.
The molecular formula for BMS-223131 is C18H13ClF3NO3, with a molecular weight of 383.7 g/mol. The compound features multiple functional groups including hydroxyl (-OH), chloro (-Cl), and trifluoromethyl (-CF3) groups.
BMS-223131 can participate in various chemical reactions due to its functional groups:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
BMS-223131 operates primarily as an opener of large conductance calcium-activated potassium channels (maxi-K channels). The mechanism involves binding to specific sites on the channel protein, leading to conformational changes that increase channel activity. This results in enhanced potassium ion efflux from cells, which can lead to vasodilation and improved blood flow—key factors in its potential application for erectile dysfunction treatment.
BMS-223131 is typically presented as a solid at room temperature with a specific melting point that may vary depending on purity levels.
Key chemical properties include:
These properties are critical for determining suitable formulations for pharmaceutical applications.
BMS-223131 has potential applications in scientific research primarily focused on cardiovascular health and urogenital disorders. Its capacity to modulate calcium-activated potassium channels makes it a candidate for developing treatments for conditions like erectile dysfunction and possibly other vascular-related diseases. Further studies are ongoing to fully elucidate its pharmacological profile and therapeutic efficacy in clinical settings.
This detailed examination of 4-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyethyl)-6-(trifluoromethyl)quinolin-2(1H)-one underscores its significance in medicinal chemistry and potential therapeutic applications.
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3